[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
Overview
Description
[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is an organic compound belonging to the terphenyl family Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement This specific compound has two aldehyde groups attached to the central benzene ring at the 2’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of terphenyl, followed by oxidation to introduce the aldehyde groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarboxylic acid.
Reduction: [1,1’:4’,1’‘-terphenyl]-2’,5’-diol.
Substitution: Various substituted terphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of aldehyde groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’'-terphenyl: The parent compound without aldehyde groups.
1,1’4’,1’‘-terphenyl]-2’,5’-diol: The reduced form with hydroxyl groups instead of aldehyde groups.
1,1’4’,1’‘-terphenyl]-2’,5’-dicarboxylic acid: The oxidized form with carboxylic acid groups instead of aldehyde groups.
Uniqueness
[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
2,5-diphenylterephthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUMDVCIJOFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=CC=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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